Olivetol

Übersicht

Beschreibung

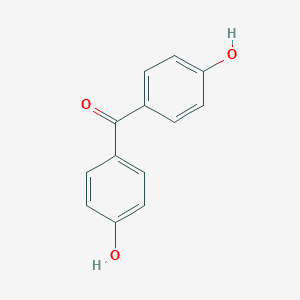

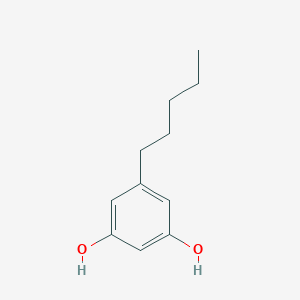

Olivetol, also known as 5-pentylresorcinol or 5-pentyl-1,3-benzenediol, is a naturally occurring organic compound. It is found in certain species of lichens and produced by some insects. This compound is a precursor in the biosynthesis of tetrahydrocannabinol (THC), the psychoactive component of cannabis .

Wirkmechanismus

Mode of Action

Olivetol interacts with its targets primarily through its antioxidant activity, as evidenced by its strong reducing power in Fe31 (CN2)6 and cupric ion reduction assays, as well as effective radical scavenging ability in DPPH, ABTS-1, and superoxide anion scavenging tests . It acts as a competitive inhibitor of cannabinoid receptors CB1 and CB2 .

Result of Action

This compound’s interaction with its targets results in various molecular and cellular effects. For instance, it has been found to reduce excessive fat accumulation and triglyceride and lipid accumulation in a diet-induced obese zebrafish model . It also shows anti-inflammatory and anti-cancer properties .

Action Environment

Environmental factors can influence this compound’s action, efficacy, and stability. For example, the plants from which this compound is derived often thrive in nutrient-rich environments, absorbing minerals and phytonutrients from the soil, which are then concentrated in their extracts . These environmental factors can potentially impact the potency and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Olivetol interacts with receptors involved in obesity, as found in in-silico molecular docking studies . It has significant binding affinity with these receptors, suggesting its role in biochemical reactions .

Cellular Effects

In a diet-induced obese zebrafish model, high doses of this compound reduced excessive fat accumulation and triglyceride and lipid accumulation . This indicates that this compound influences cell function and impacts cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules related to obesity . It also influences changes in gene expression, as indicated by the reduction in liver enzymes’ levels at low doses of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, high doses of this compound resulted in a significant increase in HMG-CoA levels . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound reduced excessive fat accumulation, while low doses showed a significant reduction in liver enzymes’ levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to obesity. Biotransformation of this compound by Syncephalastrum racemosum yields three metabolites, providing insights into its metabolic pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Olivetol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Kondensationsreaktion von this compound mit Pulegon. Eine weitere Methode umfasst die Reaktion von this compound mit dem ätherischen Öl von Orange in Gegenwart von Phosphorylchlorid . Darüber hinaus kann this compound durch die Kondensationsreaktion zwischen this compound und Δ2-Caren-Oxid synthetisiert werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion aus natürlichen Quellen wie Flechten. Die Verbindung kann auch synthetisch im großen Maßstab unter Verwendung der oben genannten Verfahren hergestellt werden, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Olivetol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkohole umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden üblicherweise eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Formen.

Substitution: Halogenierte, nitrierte oder sulfonierte Derivate.

Wissenschaftliche Forschungsanwendungen

Olivetol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese von THC und anderen Cannabinoiden verwendet.

Biologie: Untersucht für seine Rolle bei der Biosynthese von Cannabinoiden in Pflanzen und Insekten.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Industrie: Verwendung in der Produktion von Duftstoffen, Aromen und als Zwischenprodukt in der organischen Synthese

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Cannabinoid-Rezeptoren: this compound wirkt als kompetitiver Inhibitor der Cannabinoid-Rezeptoren CB1 und CB2, die am Endocannabinoid-System beteiligt sind.

Cytochrom-P450-Enzyme: Es hemmt die Aktivität der Cytochrom-P450-Enzyme CYP2C19 und CYP2D6, was den Metabolismus verschiedener Medikamente beeinflusst.

Ähnliche Verbindungen:

Resorcinol: Ähnliche Struktur, jedoch ohne die Pentylseitenkette.

Hydrochinon: Ein weiteres Dihydroxybenzol, jedoch mit Hydroxylgruppen in verschiedenen Positionen.

Catechol: Ähnlich wie this compound, aber mit Hydroxylgruppen in ortho-Positionen.

Einzigartigkeit: Die Einzigartigkeit von this compound liegt in seiner Pentylseitenkette, die seine chemischen Eigenschaften und seine biologische Aktivität maßgeblich beeinflusst. Diese strukturelle Besonderheit macht es zu einem wichtigen Zwischenprodukt bei der Synthese von Cannabinoiden und unterscheidet es von anderen Dihydroxybenzolen .

Vergleich Mit ähnlichen Verbindungen

Resorcinol: Similar structure but lacks the pentyl side chain.

Hydroquinone: Another dihydroxybenzene but with hydroxyl groups in different positions.

Catechol: Similar to olivetol but with hydroxyl groups in ortho positions.

Uniqueness: this compound’s uniqueness lies in its pentyl side chain, which significantly influences its chemical properties and biological activity. This structural feature makes it a crucial intermediate in the synthesis of cannabinoids, distinguishing it from other dihydroxybenzenes .

Eigenschaften

IUPAC Name |

5-pentylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMPFYJSHJGOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025812 | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Olivetol appears as off-white crystals or olive to light purple waxy solid. Forms monohydrate (melting point: 102-106 °F). (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

327 °F at 5 mmHg (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

500-66-3 | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Olivetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olivetol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olivetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-pentylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLIVETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65OP0NEZ1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

120 °F (NTP, 1992) | |

| Record name | OLIVETOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20821 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of olivetol?

A1: this compound (5-Pentylresorcinol) has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure is confirmed by various spectroscopic techniques including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), infrared spectroscopy (IR), and mass spectrometry (MS). [, , , , ]

Q3: Is this compound soluble in water? What about other solvents?

A3: this compound exhibits limited solubility in water but dissolves readily in organic solvents like methanol, ethanol, acetone, and diethyl ether. [, , ]

Q4: What is the role of this compound in cannabinoid biosynthesis?

A4: this compound serves as a crucial precursor in the biosynthesis of cannabinoids in Cannabis sativa. It reacts with geranyl pyrophosphate to form cannabigerolic acid, the precursor to major cannabinoids like tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA). [, , , ]

Q5: How is this compound synthesized in Cannabis sativa?

A5: While the exact biosynthetic pathway of this compound in Cannabis sativa remains elusive, it's suggested to involve polyketide synthases. Research indicates this compound synthase activity correlates with glandular trichome development and cannabinoid production. [, , ]

Q6: Can this compound be produced in organisms other than Cannabis sativa?

A6: Yes, this compound is also found in lichens like Evernia prunastri (Oakmoss). [] Furthermore, researchers have successfully engineered Nicotiana benthamiana plants to produce this compound and its derivatives. []

Q7: Can this compound itself be converted into cannabinoids?

A7: While not naturally occurring in plants, this compound can be chemically condensed with various terpenes under acidic conditions to yield different cannabinoids. [, , , , ]

Q8: How is this compound typically quantified?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for this compound quantification, often after derivatization with silylating agents. [, ]

Q9: Are there other methods for this compound analysis?

A9: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or MS is also utilized for this compound analysis. Electrochemical methods like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) have shown promise for sensitive this compound detection. [, ]

Q10: What are the common synthetic routes to this compound?

A10: this compound can be synthesized through various methods, including:

- Condensation of Diethyl Malonate: This multi-step process involves the condensation of diethyl malonate with 3-nonen-2-one, followed by hydrolysis, decarboxylation, and oxidation. []

- Grignard Reaction: A shorter route involves reacting lithiated this compound derivatives with appropriate electrophiles. [, ]

- Catalytic Oxidative Aromatization: This atom-economical approach utilizes catalytic oxidation to generate this compound from readily available precursors. []

Q11: Can this compound be synthesized with isotopic labelling?

A11: Yes, this compound can be synthesized with deuterium (2H) and carbon-14 (14C) labels. These labelled versions are valuable tools for metabolic studies and analytical method development. [, , ]

Q12: Does this compound possess any biological activity?

A12: Research suggests that this compound displays a range of biological activities, including:

- Anti-inflammatory: this compound exhibits anti-inflammatory effects in various experimental models. [, ]

- Anti-cancer: Studies indicate potential anti-cancer properties of this compound against different cancer cell lines. [, ]

- Antioxidant: Computational studies suggest this compound can scavenge free radicals, highlighting its potential antioxidant capabilities. []

Q13: Are there any potential therapeutic applications for this compound?

A13: While research is still in its early stages, this compound holds promise for potential applications in:

- Pain Management: Studies suggest this compound derivatives exhibit analgesic activity in animal models. []

- Neurological Disorders: this compound derivatives demonstrate anticonvulsant activity in animal models of epilepsy. []

Q14: Does this compound exhibit psychoactive effects like THC?

A15: Unlike THC, this compound is not considered psychoactive. It lacks the structural features required to bind to cannabinoid receptors in the brain. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)